Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate is a complex organic compound with a molecular formula of C26H29F3N2O5. This compound is characterized by its unique structure, which includes a trifluoromethoxyphenyl group, a piperidinyl group, and a pyrrolidinyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate involves multiple steps. The synthetic route typically includes the following steps:
Formation of the Pyrrolidinyl Group: This step involves the reaction of a suitable precursor with reagents such as pyrrolidine under controlled conditions.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Trifluoromethoxyphenyl Group: This step involves the reaction of the intermediate compound with a trifluoromethoxyphenyl derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate can be compared with similar compounds such as:
- Ethyl 4-(2,5-dioxo-3-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}-1-pyrrolidinyl)benzoate
- Ethyl 4-(2,5-dioxo-3-tetrahydrofuran-2-ylpyrrolidin-1-yl)benzoate
These compounds share similar structural features but differ in specific functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26F3N3O5 |
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Molecular Weight |
505.5 g/mol |
IUPAC Name |
ethyl 4-[2,5-dioxo-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C25H26F3N3O5/c1-2-35-24(34)16-3-7-19(8-4-16)31-22(32)15-21(23(31)33)30-13-11-18(12-14-30)29-17-5-9-20(10-6-17)36-25(26,27)28/h3-10,18,21,29H,2,11-15H2,1H3 |
InChI Key |
JWHAPBXSKACYTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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